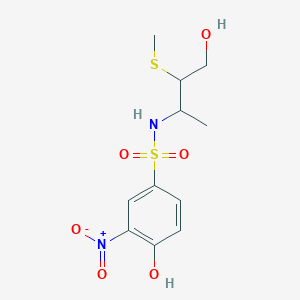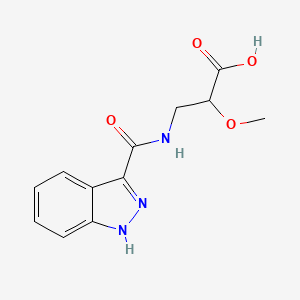
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide, also known as HMSB, is a sulfonamide compound that has been studied for its potential therapeutic applications in various fields.
作用机制
The exact mechanism of action of 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases and protein kinase C, which are involved in cell proliferation and angiogenesis. In bacteria and fungi, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. In cancer cells, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to induce cell cycle arrest and inhibit the expression of various oncogenes. In bacteria and fungi, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.
实验室实验的优点和局限性
One advantage of using 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide in lab experiments is its broad range of potential therapeutic applications. Another advantage is its relatively low toxicity compared to other sulfonamide compounds. However, a limitation of using 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more effective delivery methods for 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide could improve its bioavailability and efficacy in vivo.
合成方法
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methylbutan-2-one with sodium sulfite, followed by nitration and sulfonation reactions. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
科学研究应用
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, antimicrobial therapy, and neuroprotection. In cancer treatment, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial therapy, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to have antibacterial and antifungal properties. In neuroprotection, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6S2/c1-7(11(6-14)20-2)12-21(18,19)8-3-4-10(15)9(5-8)13(16)17/h3-5,7,11-12,14-15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYBALAEKGWLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)SC)NS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[[4-(Dimethylamino)benzoyl]amino]-2-methoxypropanoic acid](/img/structure/B6633325.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)

![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)